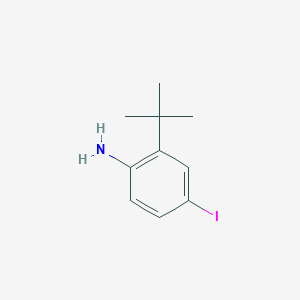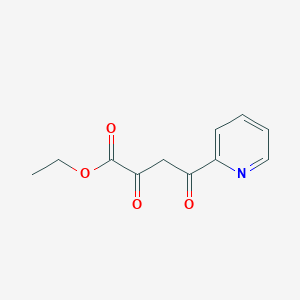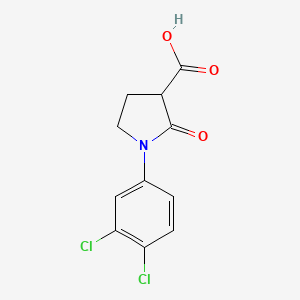
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Übersicht
Beschreibung
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, also known as CMCT, is an organic compound that is widely used in the scientific research field. It is a highly reactive and versatile compound that has a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology. CMCT is a colorless solid and has a molecular formula of C4H4ClN5. It is a heterocyclic compound that is composed of a five-membered ring of nitrogen and chlorine atoms. CMCT has been extensively studied due to its unique properties and potential applications in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Phase-Transfer Catalysis and Synthetic Applications
Alkylation of 5-aryl(hetaryl)tetrazoles, including 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, with methyl chloromethyl ether under phase-transfer catalysis conditions results in the formation of isomeric methoxymethyltetrazoles. This reaction is relevant in the synthesis of various organic compounds, highlighting the role of these tetrazoles in organic synthesis and chemical transformations (Myznikov et al., 2004).
Role in Medicinal Chemistry
Tetrazoles, including 5-substituted ones, play a significant role in medicinal chemistry. These compounds are used as bioisosteres of carboxylic acids, possessing similar acidities but with increased lipophilicities and metabolic resistance. This property makes them valuable in drug design (Roh et al., 2012).
Crystallographic and Molecular Docking Studies
The structural characterization of various tetrazole derivatives, including those similar to this compound, has been achieved through X-ray crystallography. Such studies are crucial for understanding molecular interactions and docking studies for potential applications in pharmacology and material science (Al-Hourani et al., 2015).
Synthesis and Reactivity
The synthesis of tetrazole derivatives, including variations of this compound, and their reactions with other compounds such as diazoalkanes have been explored. These studies provide insights into the reactivity and potential applications of these compounds in various chemical reactions (Tyrkov & Abdel’rakhim, 2013).
Applications in High-Energy Materials
Tetrazole derivatives, including those structurally related to this compound, are studied for their potential as energetic materials. Their energetic performance, sensitivity to physical stimuli, and structural properties are of interest in the development of new materials for various high-energy applications (Fischer et al., 2013).
Advanced Synthetic Techniques
Research on 5-substituted tetrazoles, including this compound, involves advanced synthetic techniques such as superelectrophilic activation. This method has been used to achieve regioselective hydroarylation of tetrazoles, expanding the scope of chemical transformations available for these compounds (Lisakova et al., 2016).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXNNJIVZUYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480378 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55408-14-5 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)








